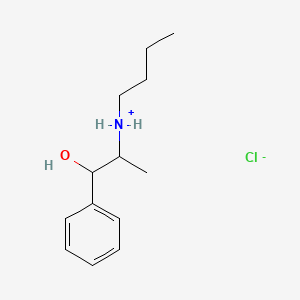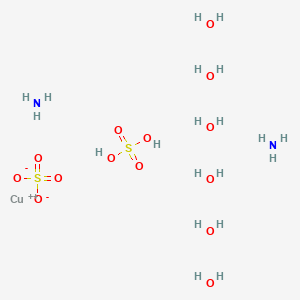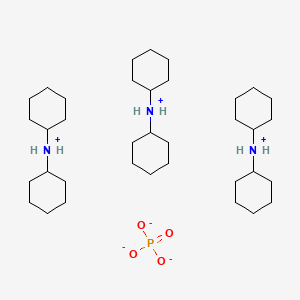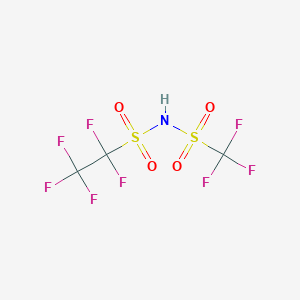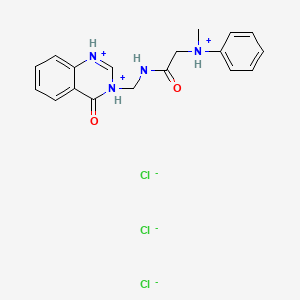![molecular formula C16H25Cl2N3O2 B13781358 N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride CAS No. 87576-04-3](/img/structure/B13781358.png)
N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride is a chemical compound with the molecular formula C16H25Cl2N3O2 and a molecular weight of 362.29 g/mol . This compound is characterized by the presence of an azepane ring, a chlorophenoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride involves multiple steps. The general synthetic route includes the following steps:
Formation of the azepane ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Introduction of the ethyl group: The azepane ring is then functionalized with an ethyl group.
Attachment of the chlorophenoxy group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the acetohydrazide moiety: The final step involves the formation of the acetohydrazide moiety through a condensation reaction with hydrazine.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反应分析
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Condensation: The acetohydrazide moiety can participate in condensation reactions to form hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
科学研究应用
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride can be compared with similar compounds such as:
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-bromophenoxy)acetohydrazide: Similar structure but with a bromine atom instead of chlorine.
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-fluorophenoxy)acetohydrazide: Similar structure but with a fluorine atom instead of chlorine.
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of chlorine.
属性
CAS 编号 |
87576-04-3 |
|---|---|
分子式 |
C16H25Cl2N3O2 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride |
InChI |
InChI=1S/C16H24ClN3O2.ClH/c17-14-5-7-15(8-6-14)22-13-16(21)19-18-9-12-20-10-3-1-2-4-11-20;/h5-8,18H,1-4,9-13H2,(H,19,21);1H |
InChI 键 |
BBYJNYWBBULQAW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC[NH+](CC1)CCNNC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
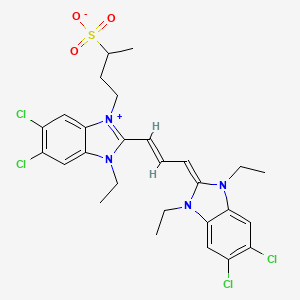
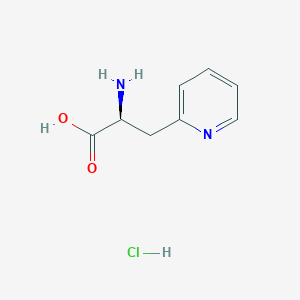
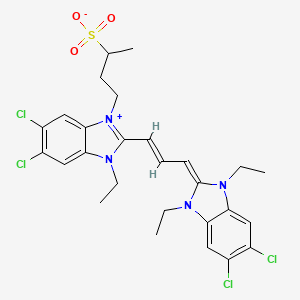
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
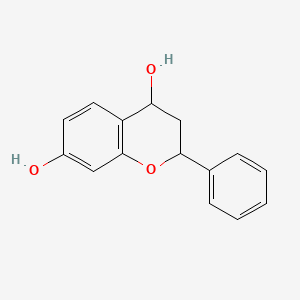
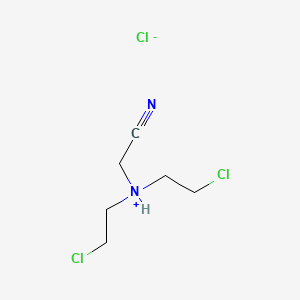
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
